Welcome to the BenchChem Online Store!
molecular formula C9H5Cl3N2 B8513039 2,3,7-Trichloro-5-methylquinoxaline

2,3,7-Trichloro-5-methylquinoxaline

Cat. No. B8513039
M. Wt: 247.5 g/mol
InChI Key: OPGMBWTXOWDJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06117873

Procedure details

30 g (0.121 mol) of 2,3,7-trichloro-5-methylquinoxaline are introduced into 330 ml of methanol under argon at room temperature. 67.9 ml (0.364 mmol) of an about 5.4 molar solution of sodium methoxide in methanol is added dropwise to this and the mixture is stirred at reflux for 4.5 hours. After cooling to 0° C., the suspension is filtered off on a suction filter, and the filter residue is washed with methanol and dried in vacuo at 60° C. The title compound is obtained as brownish crystals of m.p. 94-96° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][C:6]([Cl:14])=[CH:7][C:8]=2[CH3:13])[N:3]=1.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[Cl:14][C:6]1[CH:5]=[C:4]2[C:9]([N:10]=[C:11]([O:19][CH3:18])[C:2]([O:16][CH3:15])=[N:3]2)=[C:8]([CH3:13])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC(=C2N=C1Cl)C)Cl
Name
Quantity
330 mL
Type
reactant
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
the suspension is filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the filter residue is washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2N=C(C(=NC2=C1)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.